molecular formula C7H8F3NOS B8618014 1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol

1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B8618014
M. Wt: 211.21 g/mol
InChI Key: JFLCFBNOLDQVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a thiazole ring substituted with dimethyl groups at positions 2 and 4, and a trifluoroethanol group

Preparation Methods

The synthesis of 1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,4-dimethylthiazole with trifluoroethanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The thiazole ring can participate in substitution reactions, where substituents on the ring are replaced by other functional groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The trifluoroethanol group can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol can be compared with other thiazole derivatives, such as:

    2,4-Dimethylthiazole: Lacks the trifluoroethanol group, resulting in different chemical and biological properties.

    2,4-Dimethylthiazol-5-yl)methanol: Similar structure but with a methanol group instead of trifluoroethanol, leading to different reactivity and applications.

    2-(2,4-Dimethylthiazol-5-yl)quinoline-4-carboxylic acid: Contains additional functional groups, resulting in unique properties and applications.

The uniqueness of this compound lies in its combination of the thiazole ring with the trifluoroethanol group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8F3NOS

Molecular Weight

211.21 g/mol

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C7H8F3NOS/c1-3-5(13-4(2)11-3)6(12)7(8,9)10/h6,12H,1-2H3

InChI Key

JFLCFBNOLDQVCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to Reference Example 8-2, by use of 2,4-dimethylthiazole-5-carbaldehyde (300 mg, 2.12 mmol) dissolved in N,N-dimethylformamide (4 mL), potassium carbonate (59 mg, 0.42 mmol) and (trifluoromethyl)trimethylsilane (0.376 mL, 2.54 mmol), the mixture was stirred and reacted at room temperature for 1.5 hours. Then, purification by preparative thin-layer chromatography (chloroform/methanol=15/1) was performed to give 1-(2,4-dimethylthiazol-5-yl)-2,2,2-trifluoroethanol (Compound DS) (335 mg, yield: 75%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
59 mg
Type
reactant
Reaction Step Two
Quantity
0.376 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

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